1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine

Description

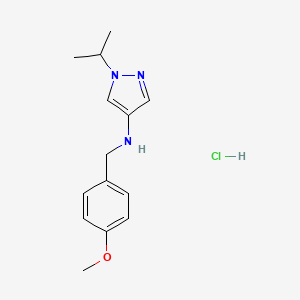

1-Isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring an isopropyl group at the 1-position of the pyrazole ring and a 4-methoxybenzyl substituent at the 4-amino position. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely utilized in pharmaceuticals and agrochemicals due to their structural versatility and bioactivity . This compound is synthesized via palladium-catalyzed amination reactions, as demonstrated in analogous protocols for related pyrazole derivatives .

Properties

Molecular Formula |

C14H20ClN3O |

|---|---|

Molecular Weight |

281.78 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C14H19N3O.ClH/c1-11(2)17-10-13(9-16-17)15-8-12-4-6-14(18-3)7-5-12;/h4-7,9-11,15H,8H2,1-3H3;1H |

InChI Key |

RCVPBPJEAWSDEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)OC.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with isopropyl hydrazine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and reaction conditions. The process may be optimized for higher yields and cost-effectiveness by adjusting parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides or hydroxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives with altered functional groups.

Scientific Research Applications

1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in binding studies. Its interactions with biological macromolecules can provide insights into biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine with structurally or functionally related pyrazole derivatives, focusing on substituent effects, synthesis methods, and applications.

Table 1: Comparative Analysis of Pyrazole-4-amine Derivatives

Key Comparisons

Substituent Effects on Reactivity and Bioactivity Isopropyl vs. Cyclopropyl-containing analogs (e.g., compounds 44–47 in ) are often synthesized via multi-step protocols involving brominated intermediates, whereas the target compound uses direct Pd-catalyzed amination . 4-Methoxybenzyl vs. Other N-Substituents: The 4-methoxybenzyl group enhances electron-donating properties compared to chlorobenzyl () or thienylmethyl () analogs, which may improve solubility or receptor interactions.

Synthetic Methodologies

- The target compound’s synthesis aligns with Pd-catalyzed methods (e.g., using ligands like L4 and bases like LHMDS) , whereas cyclopropyl derivatives often require CuBr-mediated coupling or multi-step functionalization . Fluorinated analogs (e.g., 2,2-difluoroethyl) are commercially available but may lack detailed synthetic optimization data .

Applications and Biological Relevance

- Trifluoromethylpyrazole hybrids (e.g., 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine) demonstrate antimycobacterial activity , suggesting that fluorinated or bulky substituents (isopropyl, cyclopropyl) in similar compounds could enhance bioactivity.

- The 4-methoxybenzyl group is common in CNS-targeting drugs due to its balance of lipophilicity and polarity, though specific data for the target compound remains unexplored in the provided evidence.

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.